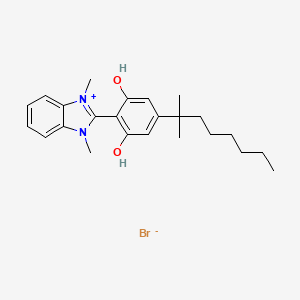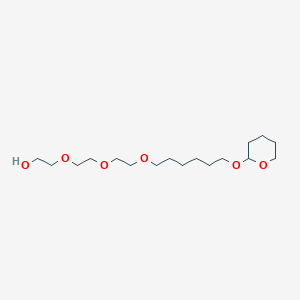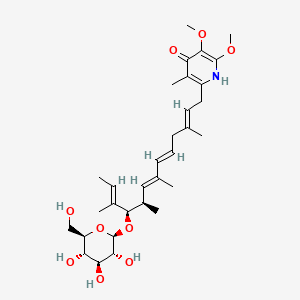
Glucopiericidin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glucopiericidin A is a glycosylated derivative of piericidin A, a member of the piericidin family of microbial metabolites. These compounds are primarily produced by actinomycetes, particularly from the genus Streptomyces. This compound is known for its significant biological activities, including antimicrobial and cytotoxic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glucopiericidin A is synthesized through the glucosylation of piericidin A. This process involves the incubation of piericidin A with specific glucosyltransferases, resulting in the attachment of a glucose moiety to the piericidin A molecule. The reaction typically takes place over a 96-hour incubation period .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species in large-scale fermentation processes. The culture broth is then extracted and purified to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Glucopiericidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific atoms or groups within the this compound structure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are valuable for studying the compound’s mechanism of action and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Glucopiericidin A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of glycosylated natural products.
Biology: this compound is used to investigate the biological pathways and molecular targets involved in its antimicrobial and cytotoxic effects.
Medicine: The compound’s potent cytotoxicity makes it a promising candidate for developing new anticancer agents.
Mecanismo De Acción
Glucopiericidin A is part of the piericidin family, which includes several structurally related compounds such as piericidin A, piericidin B, and glucopiericidinol A3. These compounds share a common 4-pyridinol core linked with a methylated polyketide side chain. this compound is unique due to its glycosylation, which enhances its solubility and biological activity .
Comparación Con Compuestos Similares
- Piericidin A
- Piericidin B
- Glucopiericidinol A3
- 7-Demethyl-glucopiericidin A
These compounds exhibit varying degrees of antimicrobial, insecticidal, and cytotoxic activities, making them valuable for diverse scientific research and industrial applications .
Propiedades
Fórmula molecular |
C31H47NO9 |
|---|---|
Peso molecular |
577.7 g/mol |
Nombre IUPAC |
2,3-dimethoxy-5-methyl-6-[(2E,5E,7E,9R,10R,11E)-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-19(4)28(41-31-27(37)26(36)25(35)23(16-33)40-31)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)24(34)29(38-7)30(32-22)39-8/h9-10,12-13,15,20,23,25-28,31,33,35-37H,11,14,16H2,1-8H3,(H,32,34)/b12-10+,17-13+,18-15+,19-9+/t20-,23-,25-,26+,27-,28+,31+/m1/s1 |
Clave InChI |
YQOARHMNLCWEPG-DFTUVXBYSA-N |
SMILES isomérico |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
SMILES canónico |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC2C(C(C(C(O2)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
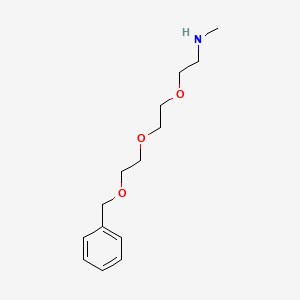



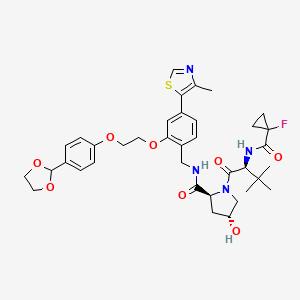
![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)
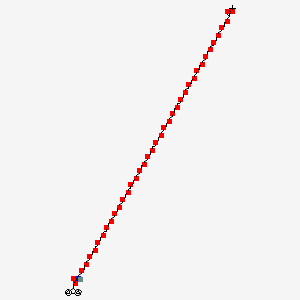
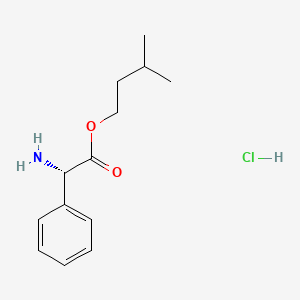
![4-[[4-[[4-[[4-(4-Cyano-2,6-dimethylphenoxy)thieno[3,2-d]pyrimidin-2-yl]amino]piperidin-1-yl]methyl]triazol-1-yl]methyl]benzamide](/img/structure/B11931161.png)


